4-Ethyl-7-methoxyquinazoline
Description
4-Ethyl-7-methoxyquinazoline is a quinazoline derivative featuring a methoxy group at position 7 and an ethyl substituent at position 3. Quinazolines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds . This compound’s structural features make it a candidate for structure-activity relationship (SAR) studies against analogs with varying substituents.
Properties
CAS No. |
58487-52-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethyl-7-methoxyquinazoline |
InChI |
InChI=1S/C11H12N2O/c1-3-10-9-5-4-8(14-2)6-11(9)13-7-12-10/h4-7H,3H2,1-2H3 |
InChI Key |
TTZJAKZPQATFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-methoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
4-Ethyl-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
